molecular formula C23H24N4O4S2 B11349482 N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11349482
M. Wt: 484.6 g/mol
InChI Key: OEILQLTZVUJUJR-UHFFFAOYSA-N
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Description

N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of pyridine, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridine and thiophene rings, followed by their functionalization and coupling.

    Pyridine Functionalization: The pyridine ring can be functionalized through various methods, including halogenation and subsequent nucleophilic substitution.

    Thiophene Sulfonylation: Thiophene can be sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Piperidine Carboxylation: Piperidine can be carboxylated using carbon dioxide under high pressure and temperature conditions.

    Coupling Reactions: The final step involves coupling the functionalized pyridine, thiophene, and piperidine moieties using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and piperidine moieties can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfone derivatives, while reduction of the piperidine ring can yield secondary amines.

Scientific Research Applications

N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The pyridine and thiophene moieties can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
  • N-(2-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific positioning of the pyridine moiety, which can influence its binding interactions and overall biological activity. The combination of pyridine, thiophene, and piperidine rings also provides a versatile scaffold for further chemical modifications and optimization.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C23H24N4O4S2/c28-22(18-7-4-12-27(16-18)33(30,31)21-10-5-13-32-21)26-20-9-2-1-8-19(20)23(29)25-15-17-6-3-11-24-14-17/h1-3,5-6,8-11,13-14,18H,4,7,12,15-16H2,(H,25,29)(H,26,28)

InChI Key

OEILQLTZVUJUJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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